5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE
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Overview
Description
5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with chloro, nitro, and methyl groups, a phenyl group, and a furan ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For this compound, the β-diketone would be appropriately substituted to introduce the chloro, nitro, and methyl groups.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where the pyrazole derivative reacts with a furan-containing electrophile.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the pyrazole-furan intermediate and aniline (N-phenyl group) under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The chloro group can be substituted via nucleophilic aromatic substitution reactions.
Substitution: The methyl group on the pyrazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the nitro group.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Group: 5-({4-chloro-3-amino-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide.
Substitution of Chloro Group: 5-({4-amino-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, derivatives of pyrazole are known for their anti-inflammatory, analgesic, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicinal chemistry, 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE would depend on its specific biological target. Generally, compounds with nitro and chloro substituents can act as electrophiles, interacting with nucleophilic sites on proteins or DNA. The pyrazole ring might interact with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
5-({4-chloro-3-nitro-1H-pyrazol-1-yl}methyl)-N-phenyl-2-furamide: Lacks the methyl group on the pyrazole ring.
5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-N-phenyl-2-thiopheneamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
The presence of the methyl group on the pyrazole ring and the furan ring in 5-[(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-PHENYL-2-FURAMIDE distinguishes it from similar compounds. These structural features can influence its reactivity and biological activity, making it a unique candidate for further research.
Properties
Molecular Formula |
C16H13ClN4O4 |
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Molecular Weight |
360.75 g/mol |
IUPAC Name |
5-[(4-chloro-5-methyl-3-nitropyrazol-1-yl)methyl]-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C16H13ClN4O4/c1-10-14(17)15(21(23)24)19-20(10)9-12-7-8-13(25-12)16(22)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
JPVVWCSLPOTRCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=CC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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